molecular formula C7H7Cl2NO2 B8029593 4,5-Dichloro-2,3-dimethoxypyridine

4,5-Dichloro-2,3-dimethoxypyridine

Cat. No.: B8029593
M. Wt: 208.04 g/mol
InChI Key: XMDRFWXPJLMCSF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-dimethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7Cl2NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2,3-dimethoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Scientific Research Applications

Chemistry: 4,5-Dichloro-2,3-dimethoxypyridine is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be further utilized in the synthesis of complex molecules .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-dimethoxypyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .

Molecular Targets and Pathways:

Properties

IUPAC Name

4,5-dichloro-2,3-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDRFWXPJLMCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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